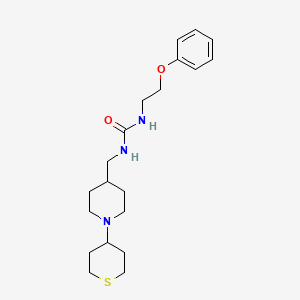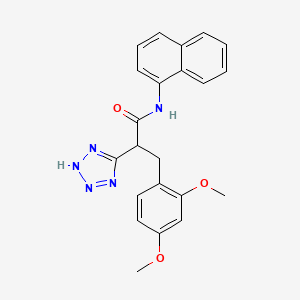
N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide, also known as BHPI, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BHPI belongs to the class of indoline carboxamides, which have been found to exhibit various biological activities.
Mécanisme D'action
N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide acts as a competitive antagonist of the 5-HT7 receptor, binding to the receptor and preventing the binding of serotonin. This results in a decrease in the activity of the receptor and a subsequent decrease in downstream signaling pathways. N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide also acts as an agonist of the sigma-1 receptor, binding to the receptor and increasing its activity.
Biochemical and Physiological Effects
N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide has been found to exhibit various biochemical and physiological effects. In animal studies, N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide has been shown to improve cognitive function and memory retention, as well as reduce anxiety and depression-like behaviors. N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide has also been found to exhibit analgesic effects, reducing pain perception in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide has several advantages for use in lab experiments. It is highly selective for the 5-HT7 and sigma-1 receptors, making it a useful tool for studying the function of these receptors. N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide also has a high affinity for these receptors, allowing for low concentrations to be used in experiments. However, N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide. One area of interest is the potential use of N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide as a therapeutic agent for neurological disorders such as Alzheimer's disease and depression. Another area of interest is the development of new derivatives of N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide with improved solubility and stability. Additionally, further studies are needed to fully understand the mechanism of action of N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide and its effects on downstream signaling pathways.
Méthodes De Synthèse
N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide can be synthesized through a multi-step process involving the reaction of 4-cyanopyridine with benzhydrylamine, followed by cyclization and subsequent reaction with chloroacetyl chloride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide has been found to exhibit potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the serotonin 5-HT7 receptor, which is involved in various neurological processes such as sleep, mood regulation, and memory formation. N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide has also been found to have a high affinity for the sigma-1 receptor, which is involved in pain perception and cognitive function.
Propriétés
IUPAC Name |
N-benzhydryl-5-pyridin-4-yl-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O/c31-27(29-26(21-7-3-1-4-8-21)22-9-5-2-6-10-22)30-18-15-24-19-23(11-12-25(24)30)20-13-16-28-17-14-20/h1-14,16-17,19,26H,15,18H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUGHQQTXMAJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2974067.png)



![3,4,5-trimethoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2974072.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2974074.png)
![3,4-Dihydro-2H-chromen-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2974075.png)
![ethyl 1-(5-{[(benzoylamino)carbothioyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2974076.png)


![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2974083.png)
![2-{5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2974085.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2974088.png)
